molecular formula C11H11BrO2 B1340567 5-Bromo-2,3-dihydro-1H-inden-2-YL acetate CAS No. 862135-60-2

5-Bromo-2,3-dihydro-1H-inden-2-YL acetate

Cat. No.: B1340567
CAS No.: 862135-60-2
M. Wt: 255.11 g/mol
InChI Key: XMLOFGGLMITAEP-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-inden-2-YL acetate is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and an acetate group attached to the 2,3-dihydro-1H-inden-2-YL moiety. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Scientific Research Applications

5-Bromo-2,3-dihydro-1H-inden-2-YL acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . This suggests that 5-Bromo-2,3-dihydro-1H-inden-2-YL acetate may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound has a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydro-1H-inden-2-YL acetate typically involves the bromination of 2,3-dihydro-1H-indene followed by acetylation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted derivatives.

Comparison with Similar Compounds

    5-Bromo-2,3-dihydro-1H-indene: Lacks the acetate group, making it less reactive in certain chemical reactions.

    2,3-Dihydro-1H-inden-2-YL acetate: Lacks the bromine atom, affecting its biological activity and reactivity.

Uniqueness: 5-Bromo-2,3-dihydro-1H-inden-2-YL acetate is unique due to the presence of both the bromine atom and acetate group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5-bromo-2,3-dihydro-1H-inden-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-7(13)14-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLOFGGLMITAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479853
Record name 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862135-60-2
Record name 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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